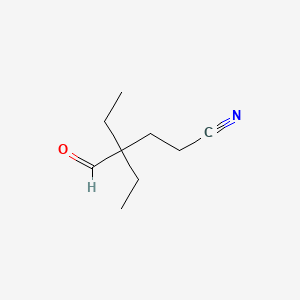
2-(2,2-二乙氧基乙氧基)-1,1-二乙氧基乙烷
描述
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane is a chemical compound with the empirical formula C12H18O3. It is also known as (2,2-Diethoxyethoxy)benzene . The molecular weight of this compound is approximately 210.27 g/mol . The structure consists of a benzene ring with two ethoxy groups (C2H5O) attached to it.
科学研究应用
Catalysis and Synthesis
Research has demonstrated the use of 2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane in catalysis and synthetic chemistry. One study reported the transformation mediated by NbCl(5) via multiple C-O bond cleavage at room temperature, forming 1,4-dioxanes and alkyl chlorides from reactions of polyethers like 1,2-diethoxyethane (Marchetti, Pampaloni, & Zacchini, 2008). Additionally, 1,2-Diethoxyethane catalyzed oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditions has been achieved (Liu et al., 2020).
Synthesis Methods
Efficient synthesis methods using 1,1-diethoxyethane have been developed. One such method involves sequential ethanol reactions on silica-supported copper and H-Y zeolite catalysts (He & Liu, 2014). Another study focused on the selective formation of acetal by photooxidation of ethanol over silica-supported niobium oxide catalysts (Tanaka, Takenaka, Funabiki, & Yoshida, 1994).
Thermodynamic Properties
The thermodynamic properties of 2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane in mixtures have been studied extensively. For example, excess molar enthalpies and surface tensions of mixtures with benzene or cyclohexane have been examined (Teodorescu, Krummen, & Gmehling, 2003).
Environmental and Energy Applications
This compound has potential environmental and energy applications. It has been evaluated as an oxygenated additive for diesel engine emission improvement (Frusteri, Spadaro, Beatrice, & Guido, 2007). The bonding of fluorinated and hydrogenated diethers to Ru(001) surface has also been investigated, which is relevant in catalysis and surface science (Walczak & Thiel, 1989).
Ultrasonic Studies
Ultrasonic studies haveexplored the solute-solvent interaction in aqueous systems of ethers, including 1,1-diethoxyethane, providing insights into the behavior of ethyl groups in different solvent environments (Takenaka & Arakawa, 1974).
Gas Phase Reactivity
The gas phase reactivity of aliphatic polyethers, such as 2,2-diethoxypropane, towards OH radicals has been measured, offering information relevant to atmospheric chemistry and environmental impact assessments (Dagaut, Liu, Wallington, & Kurylo, 1989).
Photocatalysis
Studies in photocatalysis have investigated the direct synthesis of 1,1-diethoxyethane from ethanol, which is vital for understanding the mechanisms and improving the efficiency of photocatalytic reactions (Zhang et al., 2017).
Conformational Analysis
Research on the conformations of 1,1-diethoxyethane using matrix isolation infrared spectroscopy and ab initio computations provides insights into molecular structure and intramolecular interactions (Venkatesan & Viswanathan, 2011).
Catalyst Deactivation Studies
The synthesis of 1,1-diethoxyethane in a continuous flow reactor has been studied, with a focus on catalyst deactivation, providing insights into industrial applications and process optimization (Gómez, Arrúa, & Abello, 2004).
Bioethanol Conversion
The conversion of ethanol into valuable chemicals like 1-butanol and 1,1-diethoxyethane over Cu-Mg-Al mixed oxide catalysts has been explored, contributing to the valorization of bioethanol (Marcu, Tichit, Fajula, & Tanchoux, 2009).
属性
IUPAC Name |
2-(2,2-diethoxyethoxy)-1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-5-14-11(15-6-2)9-13-10-12(16-7-3)17-8-4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXEHJFYXCGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCC(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205602 | |
| Record name | 1,1'-Oxybis(2,2-diethoxyethane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethoxy)-1,1-diethoxyethane | |
CAS RN |
56999-16-7 | |
| Record name | 1,1′-Oxybis[2,2-diethoxyethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56999-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Oxybis(2,2-diethoxyethane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056999167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(2,2-diethoxyethane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybis[2,2-diethoxyethane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(dimethoxyphosphinothioyl)thio]acetate](/img/structure/B1359934.png)


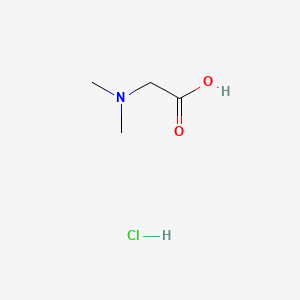

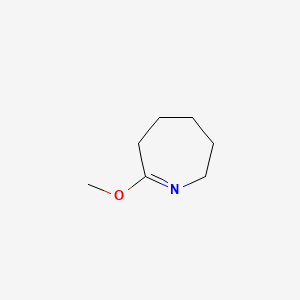
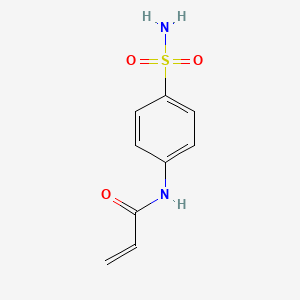
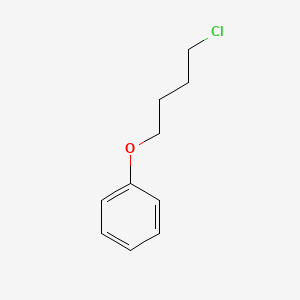
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)


